molecular formula C12H15N3O2 B2792822 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 1421497-68-8

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No. B2792822
CAS RN: 1421497-68-8
M. Wt: 233.271
InChI Key: SKCZFIBBPKOWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has an azetidine ring, which is a four-membered cyclic amine, attached to a pyridine ring, which is a six-membered ring with one nitrogen atom . The acetyl group (CH3CO-) is attached to the nitrogen of the azetidine ring, and the carboxamide group (CONH2) is attached to the 3-position of the azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the azetidine and pyridine rings, which are both aromatic and contribute to the compound’s stability . The acetyl and carboxamide groups could also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the aromatic rings .

Mechanism of Action

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide selectively targets mutant forms of EGFR that are resistant to first-generation and second-generation TKIs. It irreversibly binds to the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutations both in vitro and in vivo. It has also been found to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. In clinical trials, this compound has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR T790M mutations.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, as well as its favorable pharmacokinetic profile. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to the drug, which may help to optimize patient selection and treatment outcomes. Another direction is the investigation of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms. Additionally, there is a need for further studies to elucidate the long-term safety and efficacy of this compound in NSCLC patients.
In conclusion, this compound is a promising drug for the treatment of NSCLC patients with EGFR T790M mutations. Its unique mechanism of action, favorable pharmacokinetic profile, and high response rate make it a valuable addition to the current arsenal of cancer therapies. Further research and development of this compound will help to optimize its clinical utility and improve patient outcomes.

Synthesis Methods

The synthesis of 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide involves several steps, starting with the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methyl-2-pyridinecarbonyl chloride. This is then reacted with 1-acetylazetidine-3-carboxamide to form the intermediate product, which is subsequently treated with sodium hydroxide to yield this compound.

Scientific Research Applications

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. It has shown remarkable efficacy in inhibiting tumor growth and improving patient outcomes, making it a promising drug for the treatment of NSCLC.

properties

IUPAC Name

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-3-4-13-11(5-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCZFIBBPKOWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.